N-Methylhydroxylamine hydrochloride

描述

Chemical Structure and Properties

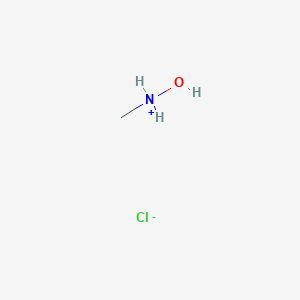

N-Methylhydroxylamine hydrochloride (CH₃NHOH·HCl, CAS: 3684-39-7) is a white crystalline solid with a molecular weight of 95.52 g/mol and a melting point of 83–84°C . It is commercially available (e.g., Aldrich, TCI) and can be synthesized via the reduction of nitromethane with zinc dust and ammonium chloride .

Applications in Organic Synthesis This compound is widely used as a reagent for synthesizing nitrones through solvent-free grinding methods or aqueous-phase reactions facilitated by self-assembled nanocapsules . It serves as an oxygen source in palladium-free Wacker oxidation, enabling the conversion of olefins to ketones under mild conditions . Additionally, it participates in 1,3-dipolar cycloadditions to form isoxazolidines and hydroxamic acid ligands for transition metal complexes .

准备方法

N-Methylhydroxylamine hydrochloride can be synthesized through several methods. One common method involves the electrochemical reduction of nitromethane in hydrochloric acid using a copper anode and a graphite cathode . Another method includes the reduction of nitromethane with zinc dust and ammonium chloride . These methods are efficient and yield high-purity this compound.

化学反应分析

Bioorthogonal Retro-Cope Elimination Reaction

N,N-dialkylhydroxylamines, including N-methylhydroxylamine derivatives, participate in bioorthogonal reactions with cyclooctynes .

-

This reaction involves a retro-Cope elimination, exhibiting rapid kinetics, high regioselectivity, and small reaction components .

-

The N,N-dialkylhydroxylamine reagent can be pared down to a few non-hydrogen atoms, and unfunctionalized cyclooctynes are also effective .

-

Cyclooctynes can be conveniently attached at their propargylic positions without reducing reactivity .

Preparation of N-Methylhydroxylamine

N-Methylhydroxylamine hydrochloride is an intermediate in the production of N-methylhydroxylamine .

-

N-methylhydroxylamine can be prepared by treating a solution of nitromethane in a solvent with hydrogen in the presence of a catalytic amount of a palladium catalyst and diethylenetriaminepentaacetic acid or a salt thereof .

-

The solvent used can be a C1-C5 alcohol, such as methanol, ethanol, propanol, isopropanol, butanol, tert-butanol, or pentanol, or a mixture of water and one or more C1-C5 alcohols .

-

The N-methylhydroxylamine can then be reacted with aqueous hydrochloric acid to form this compound .

Other Reactions and Uses

-

Transamidation Catalyst: this compound acts as a catalyst in transamidation reactions .

-

Bacterial Growth Inhibitor: It has been investigated for its radical scavenger abilities as a bacterial growth inhibitor . Its mechanism of action involves targeting ribonucleotide reductase, which is essential for DNA synthesis, thereby stopping bacterial proliferation .

-

HATU Coupling: Used with triethylamine and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF (N,N-dimethylformamide) for chemical synthesis .

Stability and Reactivity

This compound presents certain hazards and requires careful handling .

科学研究应用

Synthesis of Hydroxamates

NMHA·HCl is widely used in the synthesis of hydroxamates, which are crucial for the complexation of metal ions, particularly iron. Hydroxamates serve as important ligands in various biochemical processes and are significant in medicinal chemistry for drug development .

Transamidation Reactions

NMHA·HCl acts as an inorganic catalyst in the transamidation of primary amides with amines. This reaction is vital for synthesizing various nitrogen-containing compounds, which have applications in pharmaceuticals and agrochemicals .

Synthesis of Nitrones

Recent studies have highlighted the use of NMHA·HCl in the solvent-free synthesis of nitrones through reactions with aldehydes. For instance, a reaction involving benzaldehyde and NMHA·HCl yielded nitrones with high efficiency (up to 88% yield) using ball-milling techniques . This method showcases NMHA·HCl's role in green chemistry by minimizing solvent use.

Case Study 1: Hydroxamate Synthesis

In a study focused on synthesizing hydroxamates from amides, NMHA·HCl was utilized as a catalyst. The reaction conditions were optimized to achieve high yields, demonstrating its effectiveness as a catalyst in organic synthesis .

Case Study 2: Nitrone Formation via Ball-Milling

A research team employed NMHA·HCl for the ball-milling synthesis of nitrones from benzaldehyde. The study reported a conversion rate of 77% and an NMR yield of 59%, indicating that NMHA·HCl can facilitate reactions under mechanical activation conditions effectively .

作用机制

The mechanism of action of N-Methylhydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metals, particularly iron, through the formation of hydroxamates . This property is crucial in its role as a catalyst and in the synthesis of biologically active compounds.

相似化合物的比较

Key Similar Compounds

N-Methylhydroxylamine hydrochloride belongs to the hydroxylamine hydrochloride family, which includes derivatives with varying N-substituents:

- Hydroxylamine Hydrochloride (NH₂OH·HCl)

- N-Benzylhydroxylamine Hydrochloride

- N-t-Butylhydroxylamine Hydrochloride

- O-Methylhydroxylamine Hydrochloride

Comparative Analysis

Chemical Reactivity

Physical and Solubility Properties

- N-Methylhydroxylamine HCl: Soluble in water and methanol; stable under anhydrous conditions .

- N-Benzylhydroxylamine HCl : Lower water solubility due to hydrophobic benzyl group; requires organic solvents (e.g., CHCl₃) .

- N-t-Butylhydroxylamine HCl : Enhanced steric hindrance limits reactivity in aqueous phases .

Research Findings and Data Tables

Stability and Handling

生物活性

N-Methylhydroxylamine hydrochloride (NMH) is a chemical compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article delves into its mechanisms of action, applications, and notable research findings.

This compound is a water-soluble compound that acts primarily by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition halts bacterial proliferation, making NMH a potential agent against various bacterial infections. The compound's ability to scavenge radicals contributes to its efficacy as a bacterial growth inhibitor .

| Property | Details |

|---|---|

| Chemical Formula | CH₅NO·HCl |

| Molecular Weight | 83.54 g/mol |

| Solubility | Soluble in water |

| Mechanism of Action | Inhibits ribonucleotide reductase |

Antimicrobial Properties

Research indicates that NMH effectively inhibits the growth of several pathogenic bacteria. For instance, studies have shown it can significantly inhibit the growth of Bacillus anthracis, the bacterium responsible for anthrax, by targeting its ribonucleotide reductase . This property positions NMH as a candidate for developing new antimicrobial therapies.

Case Studies

- Inhibition of Bacterial Growth : A study demonstrated that NMH effectively reduced the viability of E. coli and Staphylococcus aureus in vitro, suggesting its potential use in treating infections caused by these bacteria .

- Radical Scavenging Activity : NMH has been investigated for its radical scavenging abilities, which may contribute to its protective effects against oxidative stress in cells. This aspect is particularly relevant in the context of inflammatory diseases where oxidative stress plays a significant role .

- Pharmacological Effects : In pharmacological studies, NMH has been shown to influence smooth muscle relaxation in mice, indicating its potential role as a therapeutic agent in conditions requiring vasodilation .

Research Findings

A variety of studies have explored the biological activity of NMH:

- Antimicrobial Efficacy : Research highlighted NMH's ability to inhibit bacterial growth through mechanisms involving oxidative stress modulation and direct enzyme inhibition .

- Toxicity Studies : Toxicity assessments indicate that NMH exhibits low toxicity at therapeutic doses, making it a safer alternative compared to other antimicrobial agents .

- Potential in Cancer Therapy : Preliminary findings suggest that NMH could play a role in cancer therapy by modulating tumor microenvironments and reducing acidity, which is often associated with tumor progression .

常见问题

Q. Basic: What are the established synthesis methods for N-Methylhydroxylamine hydrochloride, and how do reaction conditions influence yield?

Answer:

The most cited synthesis route involves the reduction of nitromethane using zinc and ammonium chloride under acidic conditions . Key parameters include:

- Solvent choice : Polar solvents (e.g., water/methanol mixtures) enhance solubility of intermediates.

- Temperature : Reactions typically proceed at reflux (~60–80°C) to ensure complete reduction.

- Stoichiometry : Excess zinc ensures full conversion of nitromethane to the hydroxylamine derivative.

Yield optimization requires strict control of pH (acidic conditions prevent side reactions like oxidation) and inert atmospheres to minimize degradation .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what are key spectral markers?

Answer:

- ¹H NMR : The hydroxyl proton signal appears as a broad singlet at δ ~5.5 ppm, though linewidth varies with temperature (broadening occurs at lower temperatures due to hindered rotation) .

- IR Spectroscopy : Strong absorption bands at ~3210 cm⁻¹ (O–H stretch) and ~1620 cm⁻¹ (N–H bend) confirm hydroxylamine structure .

- Elemental Analysis : Used to verify purity, with expected values: C (41.05%), H (5.36%), N (15.73%) .

Q. Advanced: How do temperature and solvent systems affect the stability of this compound in NMR studies?

Answer:

At low temperatures (e.g., −80°C), the hydroxyl proton remains observable in ¹H NMR due to slowed proton exchange, but line broadening occurs. In polar aprotic solvents (e.g., DMSO-d₆), hydrogen bonding stabilizes the hydroxyl group, sharpening the signal. Contrastingly, in SbF₅-SO₂ClF solutions, the hydroxyl signal persists even at extreme lows, suggesting solvent-dependent hydrogen-bonding dynamics . Researchers must calibrate temperature and solvent to avoid misinterpretation of exchange phenomena.

Q. Advanced: What strategies resolve contradictions in hydroxylamine reactivity data during nucleophilic substitution reactions?

Answer:

Discrepancies often arise from competing pathways:

- pH-Dependent Reactivity : Under acidic conditions, the hydroxylamine acts as an electrophile; in basic conditions, it becomes a nucleophile. For example, in methanol with KOH, it forms methoxyamine derivatives .

- Byproduct Analysis : Side products (e.g., N-methylated amines) indicate over-alkylation, which can be mitigated by controlling reagent stoichiometry and reaction time .

Advanced kinetic studies (e.g., stopped-flow UV-Vis) and computational modeling (DFT) help identify dominant pathways .

Q. Basic: What are the primary research applications of this compound in organic synthesis?

Answer:

- Oxime Formation : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to generate oximes for crystallography or protection strategies .

- Radical Scavenging : Used in mechanistic studies of oxidation reactions due to its ability to trap reactive oxygen species .

- Pharmaceutical Intermediates : Key precursor in synthesizing hydroxamic acids and β-lactam antibiotics .

Q. Advanced: How can researchers mitigate decomposition risks during large-scale reactions involving this compound?

Answer:

Decomposition pathways include:

- Hydrolysis : Accelerated by moisture; use anhydrous solvents and molecular sieves.

- Oxidation : Degrades to nitroso compounds under aerobic conditions; inert atmospheres (N₂/Ar) are critical .

- Thermal Stability : Decomposes above 88°C; monitor temperature rigorously during exothermic steps .

Methodological safeguards include real-time monitoring (e.g., in-situ IR) and fractional crystallization to isolate pure product .

Q. Basic: What safety protocols are essential when handling this compound in lab settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (irritant) .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers, desiccated, at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

Q. Advanced: What mechanistic insights have been gained from studying this compound in radical-mediated reactions?

Answer:

In radical chain reactions, it acts as a hydrogen donor, terminating propagation steps. For example:

- Polymerization Inhibition : Quenches radical intermediates in vinyl polymerization, elucidated via ESR spectroscopy .

- Antioxidant Studies : Competes with lipids for peroxyl radicals, quantified using oxygen consumption assays .

Kinetic isotope effects (KIE) and radical trapping experiments validate its role as a chain-breaking antioxidant .

属性

IUPAC Name |

N-methylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO.ClH/c1-2-3;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZRSLKIOCHTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

593-77-1 (Parent) | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063368 | |

| Record name | Methanamine, N-hydroxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige hygroscopic crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4229-44-1 | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4229-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004229441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhydroxylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, N-hydroxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW04SJ1LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。